molecular formula C19H19N3O2S B298928 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B298928
M. Wt: 353.4 g/mol
InChI Key: CTHFIWWNOMWPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMID-3M, is a novel compound with potential therapeutic applications. It is a member of the pyrimidine family and has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor angiogenesis, and to induce the expression of p53, a tumor suppressor protein. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Studies have also shown that it can inhibit the migration and invasion of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. Additionally, it has been found to have low toxicity and can be used in various cell lines without causing significant cell death. However, one limitation of using 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

For research include further investigation of its mechanism of action, in vivo studies, and the development of derivatives with improved efficacy and lower toxicity.

Synthesis Methods

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been synthesized using a variety of methods, including the condensation reaction of 2-methyl-1H-indole-3-carbaldehyde and ethyl acetoacetate followed by the reaction with thiourea. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and malononitrile followed by the reaction with thiourea. Both methods resulted in the formation of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with high yields.

Scientific Research Applications

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H19N3O2S/c1-5-10-22-12(2)14(13-8-6-7-9-16(13)22)11-15-17(23)20(3)19(25)21(4)18(15)24/h5-9,11H,1,10H2,2-4H3

InChI Key

CTHFIWWNOMWPQP-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C

Origin of Product

United States

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